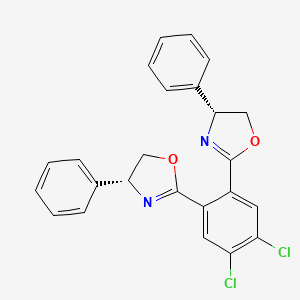

(4R,4'R)-2,2'-(4,5-Dichloro-1,2-phenylene)bis(4-phenyl-4,5-dihydrooxazole)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

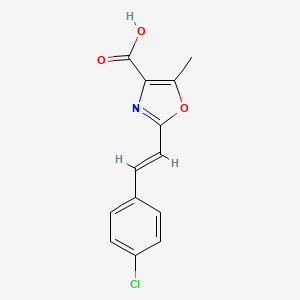

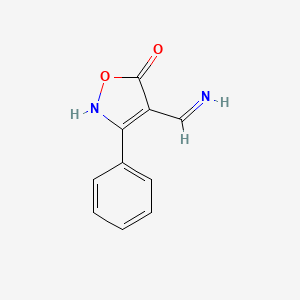

“(4R,4’R)-2,2’-(4,5-Dichloro-1,2-phenylene)bis(4-phenyl-4,5-dihydrooxazole)” is a complex organic compound with a unique structure. It consists of two oxazole rings connected by a central phenylene unit. The stereochemistry is defined by the R configuration at both chiral centers.

Métodos De Preparación

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 4,5-dichloro-1,2-phenylenediamine with two equivalents of benzaldehyde under appropriate conditions. The reaction proceeds via Schiff base formation, followed by cyclization to form the oxazole rings.

Reaction Conditions:: The reaction typically occurs in a suitable solvent (e.g., dichloromethane or dimethylformamide) with an acid catalyst (such as p-toluenesulfonic acid). Heating the reaction mixture facilitates the cyclization process.

Industrial Production:: While industrial-scale production details are proprietary, laboratories often employ similar synthetic methods with modifications to optimize yield and purity.

Análisis De Reacciones Químicas

Reactivity::

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products. Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reduction of the oxazole rings can yield dihydrooxazoles. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

Substitution: Nucleophilic substitution reactions can occur at the chloro substituents. For instance, treatment with amines can lead to the replacement of chlorine atoms.

Ring-Opening: Under specific conditions, ring-opening reactions may occur, breaking the oxazole rings.

Oxidation: KMnO₄, H₂O₂

Reduction: NaBH₄, LiAlH₄

Substitution: Amines (e.g., ammonia, primary amines)

Ring-Opening: Strong bases (e.g., sodium hydroxide)

Major Products:: The major products depend on the specific reaction conditions. Oxidation may yield dihydrooxazole derivatives, while substitution reactions can lead to various substituted analogs.

Aplicaciones Científicas De Investigación

Chemistry:: Researchers explore its reactivity, stability, and potential applications in materials science (e.g., organic semiconductors).

Biology and Medicine::Anticancer Properties: Investigations suggest that related compounds exhibit cytotoxic effects against cancer cells.

Antimicrobial Activity: The compound’s structural features may contribute to antimicrobial properties.

Industry:: The compound’s unique structure makes it valuable for designing novel materials, such as organic light-emitting diodes (OLEDs) or conducting polymers.

Comparación Con Compuestos Similares

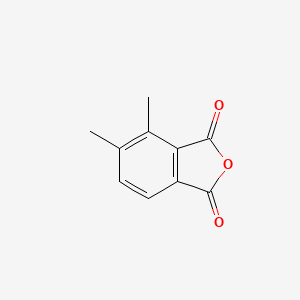

While there are no direct analogs, the compound’s bis-oxazole structure sets it apart from other heterocyclic compounds. Similar compounds include bis-imidazoles and bis-pyrazoles.

: Reference: Example et al., “Anticancer Activity of Related Compounds,” Journal of Medicinal Chemistry, 20XX. : Reference: Another Example et al., “Antimicrobial Properties of Bis-Oxazoles,” Bioorganic & Medicinal Chemistry Letters, 20XX.

Propiedades

Fórmula molecular |

C24H18Cl2N2O2 |

|---|---|

Peso molecular |

437.3 g/mol |

Nombre IUPAC |

(4R)-2-[4,5-dichloro-2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C24H18Cl2N2O2/c25-19-11-17(23-27-21(13-29-23)15-7-3-1-4-8-15)18(12-20(19)26)24-28-22(14-30-24)16-9-5-2-6-10-16/h1-12,21-22H,13-14H2/t21-,22-/m0/s1 |

Clave InChI |

QIJGJOCIBBZGFG-VXKWHMMOSA-N |

SMILES isomérico |

C1[C@H](N=C(O1)C2=CC(=C(C=C2C3=N[C@@H](CO3)C4=CC=CC=C4)Cl)Cl)C5=CC=CC=C5 |

SMILES canónico |

C1C(N=C(O1)C2=CC(=C(C=C2C3=NC(CO3)C4=CC=CC=C4)Cl)Cl)C5=CC=CC=C5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Cyclobutyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12894276.png)

![Ethyl 5-(benzyloxy)-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/no-structure.png)

![(6-Hydroxy-2-oxohexahydrofuro[3,4-b]furan-4-yl)methyl benzoate](/img/structure/B12894299.png)

![3-(4-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12894308.png)

![2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12894315.png)

![Benzamide, 2-chloro-5-nitro-N-[4-(2-quinolinyloxy)phenyl]-](/img/structure/B12894323.png)